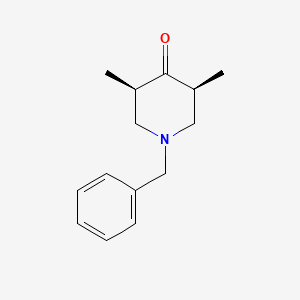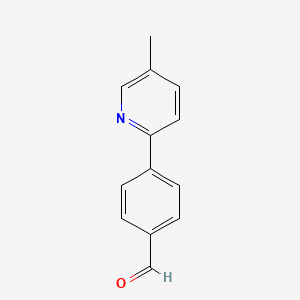![molecular formula C17H28ClNO B1397505 2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220031-75-3](/img/structure/B1397505.png)
2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C17H28ClNO . It is a heterocyclic compound that falls under the category of piperidines .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a phenoxy group that is further attached to a sec-butyl group . The exact linear structure formula is not provided in the sources .Physical And Chemical Properties Analysis
The compound has a molecular weight of 297.86 . Other physical and chemical properties such as boiling point, solubility, and stability under various conditions are not provided in the sources .Scientific Research Applications
Aromatase Inhibitors for Breast Cancer Treatment : Some derivatives of “2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride” exhibit potent inhibition of human placental aromatase, making them candidates for breast cancer treatment due to their role in estrogen biosynthesis inhibition (Hartmann & Batzl, 1986).
Anti-Acetylcholinesterase Activity : Certain derivatives have been synthesized and evaluated for their potential as anti-acetylcholinesterase agents, suggesting possible applications in treating conditions like dementia (Sugimoto et al., 1990).
Synthesis of Novel Copolymers : Research has been conducted on synthesizing phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, indicating applications in polymer science (Kharas et al., 2016).
Protecting Group for Phenols : The compound has been evaluated as a protecting group for phenols, showing stability under various conditions and potential use in synthetic chemistry (Norén, 2021).
Antimicrobial Activities : Some derivatives have been synthesized and screened for antimicrobial activities, showing moderate effectiveness against various bacteria and fungi (Ovonramwen et al., 2019).
Hypotensive Activity : Studies have explored its derivatives for potential hypotensive activity, finding maximum activity when the phenoxy substituent was para substituted (Helsley et al., 1978).
Identification and Quantification of Impurities : Research has been conducted on identifying and quantifying impurities in related piperidine derivatives, which is crucial for ensuring the purity and safety of pharmaceutical preparations (Liu et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[2-(2-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-3-14(2)16-9-4-5-10-17(16)19-13-11-15-8-6-7-12-18-15;/h4-5,9-10,14-15,18H,3,6-8,11-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTWMPWUAJAIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



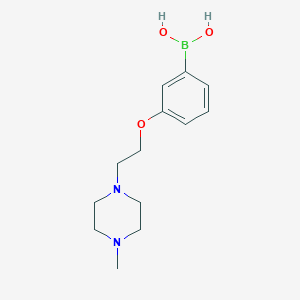
![2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1397424.png)
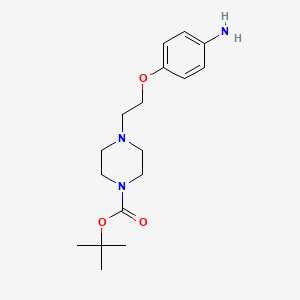
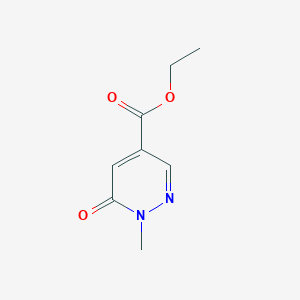

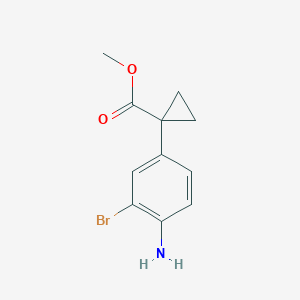
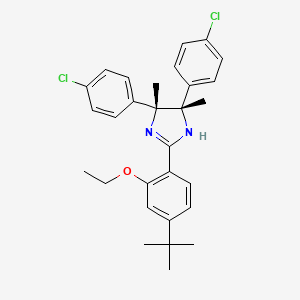
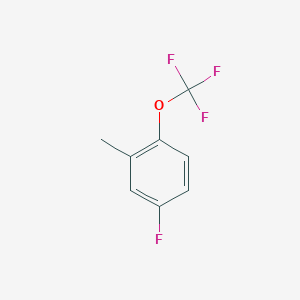

![2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397439.png)
